1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid is a complex organic compound classified as an indazole derivative. It features a unique structure characterized by the presence of an iodophenyl group, a nitro group, and a carboxylic acid group attached to the indazole ring. The molecular formula of this compound is C14H8IN3O4, and it has a molecular weight of 409.13 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .
Research indicates that 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid exhibits potential biological activities, including:
The synthesis of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps:
These synthetic routes are optimized for yield and purity, with industrial methods focusing on scalability .
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid has diverse applications:
The interaction studies of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid focus on its binding with specific biological targets. The nitro group can be reduced to form reactive intermediates that interact with biological molecules. The iodine atom and carboxylic acid group also influence its reactivity and binding properties, which are critical in understanding its mechanism of action in biological systems.
Several compounds share structural similarities with 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Feature | Similarity |
|---|---|---|
| 1-(4-Bromophenyl)-6-nitro-1H-indazole-3-carboxylic acid | Bromine instead of iodine | 0.91 |
| 1-(4-Chlorophenyl)-6-nitro-1H-indazole-3-carboxylic acid | Chlorine instead of iodine | 0.90 |
| 5-Methyl-1H-indazole-3-carboxylic acid | Methyl group at position 5 | 0.88 |
| 5-Cyano-1H-indazole-3-carboxylic acid | Cyano group at position 5 | 0.86 |
| 6-Bromo-1H-indazole-3-carboxylic acid | Bromine at position 6 | 0.85 |
The uniqueness of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid lies in the presence of the iodine atom, which significantly influences its chemical reactivity and interactions compared to other halogenated derivatives .